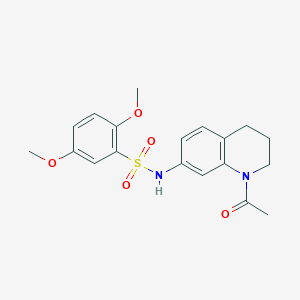

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-6-7-15(11-17(14)21)20-27(23,24)19-12-16(25-2)8-9-18(19)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODBEPGZSFTBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps:

Formation of Tetrahydroquinoline Moiety: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically done by reacting the acetylated tetrahydroquinoline with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or aminated benzene derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Table 2: Hazard Comparison

| Compound | GHS Classification | Key Hazards |

|---|---|---|

| 4-(tert-Butyl)-N-(1-isobutyryl-...) | Acute Toxicity (Cat. 4) | H302, H315, H335 |

| Target Compound | No data | Potential sulfonamide-related risks |

Research Findings and Limitations

- Synthesis : Both the target compound and its analogues rely on column chromatography for purification, suggesting shared challenges in isolating polar derivatives .

- Structural Insights : The absence of crystallographic data for the target compound limits direct comparison of conformational stability. SHELX-based refinement, widely used for small molecules , could clarify this.

- Biological Data : Evidence gaps preclude definitive conclusions about the target compound’s efficacy. Dose-effect methodologies (e.g., Litchfield-Wilcoxon analysis ) may aid future evaluations.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety and a sulfonamide group , which are critical for its biological interactions. The molecular formula is with a molecular weight of approximately 332 Da. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O4S |

| Molecular Weight | 332 Da |

| LogP | 1.47 |

| Polar Surface Area | 68 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of the compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit enzyme activity by binding to active sites, while the tetrahydroquinoline moiety can modulate receptor functions affecting signal transduction pathways. This dual mechanism positions the compound as a potential therapeutic agent in various diseases.

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties . For example, the compound's structural analogs have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival. In vitro studies demonstrated that these compounds could decrease cell viability in various cancer cell lines through mechanisms that include:

- Induction of programmed cell death (apoptosis)

- Inhibition of cell proliferation

- Modulation of apoptotic pathways

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Research indicates that it can effectively inhibit enzymes associated with various metabolic pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders. Specifically, studies have shown:

- Inhibition of gamma-secretase activity related to Alzheimer's disease

- Modulation of signaling pathways through enzyme interaction

Case Studies and Research Findings

Several case studies highlight the compound's potential applications:

- Antitumor Studies : A comparative study involving structurally similar compounds revealed that modifications in the sulfonamide group significantly enhanced antitumor activity against specific cancer cell lines.

- Enzyme Interaction Studies : Research demonstrated that the compound effectively inhibited certain enzymes at low micromolar concentrations, suggesting its potential as a lead compound for drug development.

- Cellular Mechanism Investigation : Studies using cell lines overexpressing amyloid precursor protein (APP) showed that the compound could selectively reduce toxic amyloid-beta peptide levels while promoting less aggregatory fragments.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide?

- Methodological Answer : Synthesis involves multi-step reactions, including N-acylation of the tetrahydroquinoline core and sulfonamide coupling. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or pyridine for acylation steps to stabilize intermediates .

- Reagent stoichiometry : Triethylamine (TEA) as a base to neutralize HCl byproducts during sulfonamide formation .

- Temperature control : Maintain 0–5°C during acylation to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating high-purity product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions on the tetrahydroquinoline and benzene rings. Key signals include:

- Acetyl group : ~2.1 ppm (singlet, 3H) in 1H NMR .

- Sulfonamide protons : ~7.5–8.0 ppm (aromatic coupling) .

- Methoxy groups : ~3.8 ppm (singlet, 6H) .

Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 445.12) .

Q. What is the hypothesized mechanism of action for this sulfonamide derivative?

- Methodological Answer : Sulfonamides often inhibit enzymes like dihydropteroate synthase (bacterial folate synthesis) or kinases (e.g., EGFR, VEGFR). Experimental validation steps:

- Enzyme assays : Measure IC50 values using purified targets .

- Molecular docking : Simulate binding to ATP-binding pockets (software: AutoDock Vina) .

- Cellular assays : Test growth inhibition in Staphylococcus aureus or cancer cell lines .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability . Mitigation strategies:

- HPLC purity validation : Ensure >95% purity before testing .

- Dose-response curves : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Structural analogs : Compare with derivatives (e.g., 4-chloro or nitro-substituted analogs) to isolate substituent effects .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico models to estimate:

- LogP : 4.4–4.8 (predicts membrane permeability) .

- Polar surface area (PSA) : ~85 Ų (indicates blood-brain barrier penetration potential) .

Tools: - SwissADME for bioavailability radar .

- MD simulations to study plasma protein binding (e.g., albumin) .

Q. How to design SAR studies for optimizing antibacterial activity?

- Methodological Answer : Focus on modifying:

- Sulfonamide substituents : Replace 2,5-dimethoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding .

- Tetrahydroquinoline core : Introduce hydrophobic groups (e.g., benzyl) to improve membrane penetration .

Experimental workflow :

Synthesize analogs via parallel synthesis .

Test MIC values against Gram-positive/-negative panels .

Corrogate activity with LogD and cytotoxicity (e.g., HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.